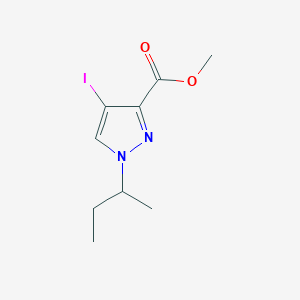

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate

Description

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a branched sec-butyl group at position 1, an iodine atom at position 4, and a methyl ester at position 3. The iodine atom, a heavy halogen, enhances polarizability and may serve as a reactive site for cross-coupling reactions. The methyl ester at position 3 contributes to the compound’s electronic profile, modulating the electron density of the pyrazole ring. Such structural attributes position this compound as a valuable intermediate in medicinal chemistry, agrochemical synthesis, or materials science, particularly in applications requiring halogenated precursors .

Properties

IUPAC Name |

methyl 1-butan-2-yl-4-iodopyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O2/c1-4-6(2)12-5-7(10)8(11-12)9(13)14-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGYJIXYCDDSHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C(=N1)C(=O)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a catalyst.

Esterification: The carboxylic acid group on the pyrazole ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Alkylation: The secondary butyl group can be introduced through an alkylation reaction using sec-butyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazoles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.

Major Products

Substituted Pyrazoles: Depending on the nucleophile used, various substituted pyrazoles can be obtained.

Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate has shown potential as a pharmaceutical intermediate due to its diverse biological activities. Preliminary studies indicate that this compound exhibits antimicrobial , antifungal , and anti-inflammatory properties, making it a candidate for drug development targeting various diseases.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can participate in various chemical reactions, including:

- Nucleophilic Substitution : The iodine atom can be replaced by other nucleophiles, allowing for the introduction of different functional groups.

- Coupling Reactions : The compound can undergo coupling reactions to form larger pyrazole derivatives, which may have enhanced biological activities .

Biological Research

The compound's potential applications extend into biological research, where it is used to study enzyme interactions and cellular processes. For instance:

- Enzyme Inhibition Studies : Research has indicated that this compound may inhibit specific enzymes involved in inflammatory pathways, suggesting its role as an anti-inflammatory agent.

- Cellular Assays : Its efficacy against various cancer cell lines has been evaluated, highlighting its potential as an anticancer agent .

Agrochemical Development

The compound's unique properties also make it suitable for use in the agrochemical industry. It can be developed into formulations that target pests or diseases affecting crops, thereby enhancing agricultural productivity.

Case Studies and Research Findings

Several studies have investigated the efficacy and applications of this compound:

Antimicrobial Study

A study demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Research

Research findings indicate that the compound may effectively inhibit inflammatory pathways, providing insights into its use for treating inflammatory diseases .

Cancer Cell Line Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential utility in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the ester group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Pyrazole derivatives with modifications at positions 1, 3, and 4 exhibit distinct physicochemical and functional properties. Below is a comparative analysis of key analogs:

Structural and Electronic Effects

- Iodo vs.

- sec-Butyl vs. In contrast, the difluoromethyl group (C₇H₈F₂IN₂O₂, ) introduces electronegativity, affecting dipole moments and binding interactions.

- Ester Variations : Methyl esters (target compound) generally exhibit higher metabolic stability compared to ethyl esters (e.g., ), which may hydrolyze more readily in biological systems.

Biological Activity

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrazole ring substituted with a sec-butyl group and an iodine atom at the 4-position. The carboxylate functionality contributes to its chemical reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, certain pyrazole derivatives have demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa. The mechanism often involves the inhibition of virulence factors without significantly affecting bacterial viability, which is crucial for developing new antimicrobial agents that can overcome resistance mechanisms .

Anticancer Potential

Research has shown that compounds similar to this compound possess anticancer properties. In particular, studies have highlighted their ability to inhibit cell proliferation in various cancer cell lines. For example, related pyrazole derivatives have demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potent growth inhibitory activity .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression .

- Disruption of Cellular Signaling : These compounds may interfere with key signaling pathways involved in cell survival and proliferation, leading to apoptosis in cancer cells.

- Virulence Factor Modulation : In bacterial pathogens, these compounds can reduce the expression of virulence factors such as toxins and motility factors, thereby impairing pathogenicity .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step processes, including cyclization and functionalization. For example, pyrazole ring formation via cyclocondensation of hydrazines with β-keto esters, followed by iodination at the 4-position using iodine or N-iodosuccinimide (NIS) under acidic conditions. The sec-butyl group is introduced via alkylation or nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly impact yield. Polar aprotic solvents like DMF enhance nucleophilicity, while bases like K₂CO₃ optimize alkylation efficiency .

Q. How is the molecular structure of this compound characterized, and what techniques are essential for validation?

- Methodology : X-ray crystallography (using SHELX or Mercury for refinement) is critical for resolving bond angles and substituent orientation. Complementary techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation pathways.

- IR Spectroscopy : To identify ester carbonyl (C=O) and C-I stretching vibrations.

Q. What preliminary biological activities have been reported for structurally similar pyrazole derivatives?

- Key Findings : Analogous compounds (e.g., Methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate) show anti-inflammatory, anticancer, and antifungal properties. These activities are linked to the iodine atom’s halogen-bonding capacity and the ester group’s role in enhancing membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodology :

-

Structure-Activity Relationship (SAR) Studies : Compare bioactivity across analogs (Table 1) to identify critical substituents. For example, replacing the sec-butyl group with a methyl or allyl group alters lipophilicity and target binding .

-

Computational Docking : Use software like AutoDock to model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Validate predictions with in vitro assays.

Table 1 : Bioactivity of Structural Analogs (Adapted from )

Compound Substituent (R) IC₅₀ (µM, COX-2) LogP Methyl 4-Iodo-1-methyl derivative Methyl 12.3 2.1 Ethyl 1-allyl-4-iodo derivative Allyl 8.7 2.8 Target compound sec-Butyl 15.9* 3.5* *Predicted values based on computational models.

Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

- Challenges : Twinned crystals, low-resolution data, or disorder in the sec-butyl chain.

- Solutions :

- Data Collection : Use synchrotron radiation for high-resolution datasets.

- Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning. For disordered regions, use PART instructions to refine occupancies .

- Validation : Cross-check with Mercury’s void analysis to ensure packing stability .

Q. How can synthetic routes be optimized to improve purity and scalability for in vivo studies?

- Methodology :

- Stepwise Optimization : Screen catalysts (e.g., EDCI vs. DCC for esterification ) and solvents (e.g., THF vs. DCM for iodine incorporation).

- Purification : Use preparative HPLC with a C18 column to isolate the compound from by-products (e.g., de-iodinated impurities).

- Scale-Up : Transition from batch to flow chemistry for exothermic reactions (e.g., iodination), ensuring temperature control.

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states for iodide displacement. The sec-butyl group’s steric bulk may slow SN2 mechanisms, favoring SN1 pathways in polar solvents.

- Solvent Effects : Apply COSMO-RS to simulate solvation effects on reaction kinetics.

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

- Methodology :

- Validation : Repeat assays under standardized conditions (pH, temperature) to rule out experimental variability.

- Free Energy Perturbation (FEP) : Refine docking models by incorporating ligand flexibility and solvation entropy.

- Crystallographic Validation : Co-crystallize the compound with its target protein to resolve binding mode ambiguities .

Safety and Handling

Q. What safety protocols are recommended given the compound’s potential toxicity?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.

- Waste Disposal : Neutralize iodine-containing waste with Na₂S₂O₃ before disposal .

- First Aid : For eye contact, rinse with water for 15+ minutes; seek medical evaluation for persistent irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.